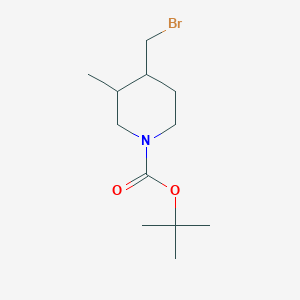

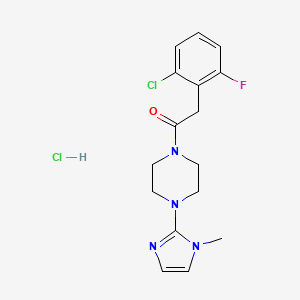

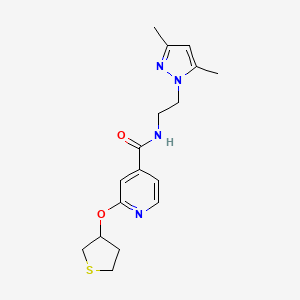

![molecular formula C19H23Cl2N3O2S2 B3018472 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215741-68-6](/img/structure/B3018472.png)

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity. The synthesis involved the preparation of an intermediate carboxylic acid through oxidation, followed by coupling with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to yield the final carboxamides . This methodology could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and coupling partners that would introduce the ethoxybenzo[d]thiazol moiety.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit significant interactions due to the presence of multiple heteroatoms and aromatic systems. The chlorinated thiophene and the ethoxybenzo[d]thiazol groups would contribute to the compound's electronic properties and potential binding interactions with biological targets. The NMR and mass spectral analysis techniques used in the first paper to characterize the synthesized compounds would be essential tools for confirming the structure of the compound .

Chemical Reactions Analysis

The second paper discusses the reactivity of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various nucleophiles, leading to the formation of triazole-thiocarboxamides and triazole-thiohydrazides . This indicates that chlorinated heterocycles, similar to the one in the compound of interest, can undergo nucleophilic substitution reactions with amines and hydrazines. Such reactions could be relevant for further functionalization or derivatization of the compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. For instance, the antimycobacterial activity of the synthesized carboxamides in the first paper suggests that the compound of interest may also possess biological activity, given its structural similarity . The solubility, stability, and reactivity of the compound could be inferred based on the behavior of similar chlorinated heterocycles and carboxamides described in the papers.

Scientific Research Applications

Synthesis and Biological Activity

- A study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antidepressant Discoveries

- Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists revealed a novel series designed through a ligand-based approach, showing potential as antidepressants. The compounds demonstrated significant 5-HT3 receptor antagonism and antidepressant-like activity in tests (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).

Pharmacological Derivatives

- The synthesis of pharmacologically active benzo[b]thiophen derivatives, including amines and thiouronium salts, was described. These compounds underwent preliminary pharmacological studies to evaluate their potential therapeutic applications (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).

Allosteric Modulation of CB1

- A study on indole-2-carboxamides, including a compound similar to the queried chemical, highlighted the importance of certain structural features for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research identified potent modulators of CB1, contributing to the understanding of receptor modulation mechanisms (Leepakshi Khurana, Hamed I. Ali, T. Olszewska, K. Ahn, Aparna Damaraju, D. Kendall, D. Lu, 2014).

Antimycobacterial Activity

- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and assessed for their antitubercular activity against Mycobacterium tuberculosis. Several analogs displayed promising antitubercular properties with low cytotoxicity, indicating their potential as therapeutic agents (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. Krishna, D. Sriram, S. Kantevari, 2020).

properties

IUPAC Name |

5-chloro-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2S2.ClH/c1-4-25-13-7-5-8-14-17(13)21-19(27-14)23(12-6-11-22(2)3)18(24)15-9-10-16(20)26-15;/h5,7-10H,4,6,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBOITXQYPHUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

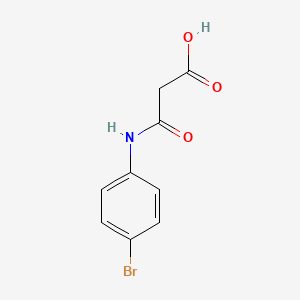

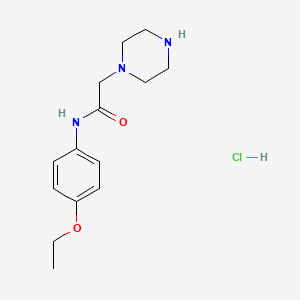

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

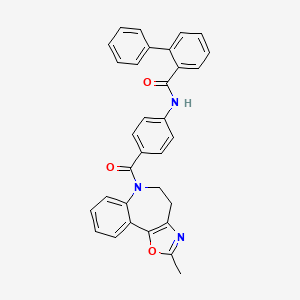

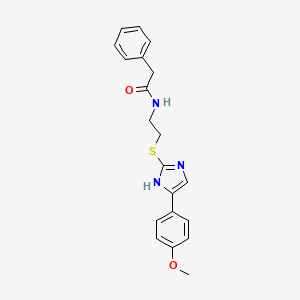

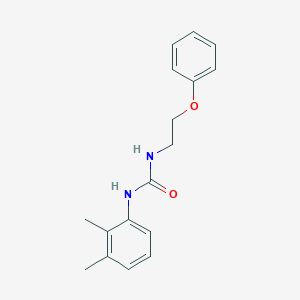

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

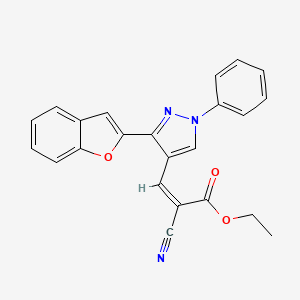

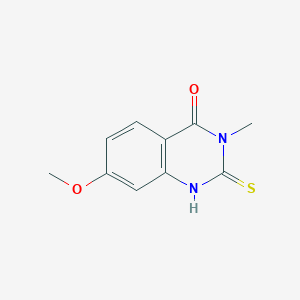

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)